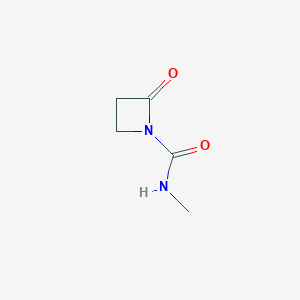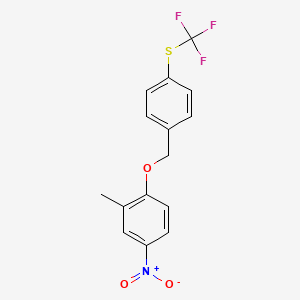
Sodium cyclopropanethiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium cyclopropanethiolate is an organosulfur compound characterized by the presence of a cyclopropane ring attached to a thiolate group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The cyclopropane ring imparts strain, making the compound highly reactive and useful in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions: Sodium cyclopropanethiolate can be synthesized through several methods. One common approach involves the reaction of cyclopropyl bromide with sodium hydrosulfide. The reaction typically occurs in an aprotic solvent such as dimethyl sulfoxide (DMSO) under mild conditions. The general reaction is as follows:
Cyclopropyl bromide+Sodium hydrosulfide→Sodium cyclopropanethiolate+Hydrogen bromide
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form cyclopropyl disulfide. Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: The thiolate group in this compound is a good nucleophile, making it reactive in nucleophilic substitution reactions. For example, it can react with alkyl halides to form thioethers.
Reduction: Although less common, reduction reactions can also occur, typically involving the reduction of any oxidized forms back to the thiolate state.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.
Substitution: Alkyl halides, typically in the presence of a base to deprotonate the thiol group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Cyclopropyl disulfide.
Substitution: Cyclopropyl thioethers.
Reduction: Regeneration of the thiolate form.
科学的研究の応用
Sodium cyclopropanethiolate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms that involve thiol groups.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of sodium cyclopropanethiolate primarily involves its nucleophilic thiolate group. This group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The cyclopropane ring, due to its ring strain, can also participate in reactions that relieve this strain, such as ring-opening reactions.
Molecular Targets and Pathways:
Nucleophilic Attack: The thiolate group targets electrophilic centers, such as carbonyl groups or alkyl halides.
Ring Strain Relief: The cyclopropane ring can undergo ring-opening reactions, which are often catalyzed by acids or bases.
類似化合物との比較
- Sodium ethanethiolate
- Sodium propanethiolate
- Cyclopropylamine
- Cyclopropylmethanol
特性
分子式 |
C3H5NaS |
|---|---|
分子量 |
96.13 g/mol |
IUPAC名 |
sodium;cyclopropanethiolate |
InChI |
InChI=1S/C3H6S.Na/c4-3-1-2-3;/h3-4H,1-2H2;/q;+1/p-1 |
InChIキー |
PDVVLVNLVAOGPS-UHFFFAOYSA-M |
正規SMILES |
C1CC1[S-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)









